molecular formula C21H16FN3O3S B3016178 4-fluoro-N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)benzenesulfonamide CAS No. 1797257-64-7

4-fluoro-N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)benzenesulfonamide

Cat. No.: B3016178
CAS No.: 1797257-64-7
M. Wt: 409.44
InChI Key: LWQVRSSOTYGJHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H16FN3O3S and its molecular weight is 409.44. The purity is usually 95%.
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Scientific Research Applications

Amyloid Imaging in Alzheimer's Disease

Amyloid imaging has been a significant area of research in understanding and diagnosing Alzheimer's disease. Compounds like [18F]-FDDNP and [11C]-PIB are used as radioligands in PET scans to detect amyloid plaques in the brain, offering insights into the pathophysiological mechanisms of Alzheimer's disease and facilitating early detection (Nordberg, 2008).

Pharmacokinetics, Pharmacodynamics, and Toxicology of Psychoactive Substances

Research on new psychoactive substances (NPS) such as 2C-B, 4-fluoroamphetamine, and benzofurans has shown that these compounds have effects comparable to common illicit drugs like amphetamine and MDMA. Understanding the pharmacokinetics and toxicology of these substances can inform the development of treatments for NPS toxicity and guide legislative efforts (Nugteren-van Lonkhuyzen et al., 2015).

Advanced Oxidation Processes for Environmental Remediation

Advanced oxidation processes (AOPs) are employed to treat recalcitrant compounds in the environment, such as pharmaceuticals. Research into the degradation pathways, by-products, and biotoxicity of compounds like acetaminophen highlights the importance of AOPs in addressing water pollution and protecting ecosystems (Qutob et al., 2022).

Benzoxaboroles in Medicinal Chemistry

Benzoxaboroles have seen renewed interest due to their biological activity and potential as anti-bacterial, anti-fungal, and anti-protozoal agents. The versatility and drug-like properties of benzoxaboroles make them a valuable scaffold in the development of new therapeutic agents (Adamczyk-Woźniak et al., 2009).

Fluoroquinolones in Bacterial Infection Management

Fluoroquinolones are a class of antibacterial agents used to treat a variety of infections. Studies on newer agents like moxifloxacin and gatifloxacin emphasize their broad spectrum of activity, including against drug-resistant strains, and highlight the importance of understanding their pharmacokinetics, mechanisms of action, and potential for adverse effects (Lipsky & Baker, 1999).

Properties

IUPAC Name

4-fluoro-N-[2-methyl-6-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O3S/c1-13-5-4-6-16(20-21(26)24-18-8-3-2-7-17(18)23-20)19(13)25-29(27,28)15-11-9-14(22)10-12-15/h2-12,25H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQVRSSOTYGJHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=NC3=CC=CC=C3NC2=O)NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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